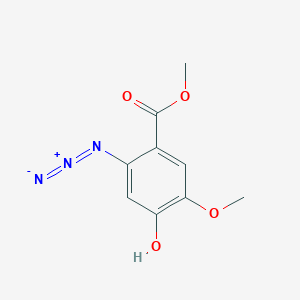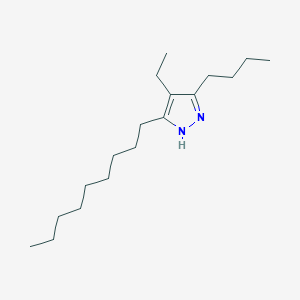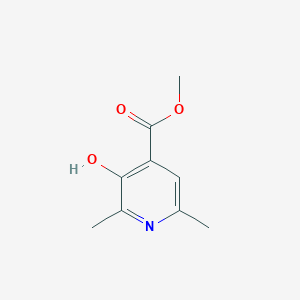![molecular formula C10H9Cl2N3O B14187748 5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine CAS No. 918898-04-1](/img/structure/B14187748.png)
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine typically involves the reaction of 4-amino-2,6-dichloronicotinamide with triethyl orthoacetate. This reaction proceeds under reflux conditions, leading to the formation of the desired pyridopyrimidine derivative . The reaction can be summarized as follows:
Starting Materials: 4-amino-2,6-dichloronicotinamide and triethyl orthoacetate.
Reaction Conditions: Reflux in an appropriate solvent.
Product: this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridopyrimidine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
科学的研究の応用
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly as an inhibitor of tyrosine kinase EGFR. It has shown promising cytotoxic effects against various cancer cell lines.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular docking to understand its interactions with biological targets.
作用機序
The mechanism of action of 5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as tyrosine kinase EGFR. The compound binds to the active site of the enzyme, inhibiting its activity and leading to the suppression of cancer cell proliferation . The molecular docking studies have shown that the compound fits well into the binding pocket of EGFR, forming stable interactions with key amino acid residues.
類似化合物との比較
Similar Compounds
5,7-Dichloro-4-methoxy-2-methylpyrido[4,3-d]pyrimidine: Similar structure but with a methoxy group instead of an ethoxy group.
5,7-Dichloro-4-ethoxy-2-ethylpyrido[4,3-d]pyrimidine: Similar structure but with an ethyl group instead of a methyl group.
5,7-Dichloro-4-ethoxy-2-methylpyrido[3,4-d]pyrimidine: Similar structure but with a different arrangement of the pyridine and pyrimidine rings.
Uniqueness
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both ethoxy and methyl groups
特性
CAS番号 |
918898-04-1 |
|---|---|
分子式 |
C10H9Cl2N3O |
分子量 |
258.10 g/mol |
IUPAC名 |
5,7-dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C10H9Cl2N3O/c1-3-16-10-8-6(13-5(2)14-10)4-7(11)15-9(8)12/h4H,3H2,1-2H3 |
InChIキー |
UTXRMGFXIXXZPT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=NC2=CC(=NC(=C21)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)
![2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14187699.png)



![2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate](/img/structure/B14187728.png)
amino}ethan-1-ol](/img/structure/B14187736.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol](/img/structure/B14187750.png)
![5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14187755.png)

